(6-Bromo-4-methylpyridin-3-yl)methanamine

Catalog No.
S1778238
CAS No.
1211585-93-1
M.F
C7H9BrN2
M. Wt
201.067
Availability
In Stock
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(6-Bromo-4-methylpyridin-3-yl)methanamine

CAS Number

1211585-93-1

Product Name

(6-Bromo-4-methylpyridin-3-yl)methanamine

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)methanamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3

InChI Key

UPOLYLOCDJGQHK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1CN)Br

Synonyms

C-(6-BroMo-4-Methyl-pyridin-3-yl)-MethylaMine
  • Medicinal chemistry: Pyridine derivatives are investigated for their potential as therapeutic agents due to their diverse biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.
  • Material science: Pyridine-based materials are explored for applications in various fields, including organic electronics, catalysis, and sensors.
  • Agricultural chemistry: Pyridine derivatives can act as herbicides, insecticides, and fungicides.

(6-Bromo-4-methylpyridin-3-yl)methanamine is an organic compound characterized by its unique structure, which includes a bromine atom at the 6-position and a methyl group at the 4-position of a pyridine ring. The methanamine functional group contributes to its reactivity and potential biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its ability to serve as a building block for more complex molecules.

No specific safety information is available for (6-Bromo-4-methylpyridin-3-yl)methanamine. However, as a general precaution, aminopyridines can have various hazards, including []:

  • Toxicity: They may be harmful if swallowed, inhaled, or absorbed through the skin.
  • Skin and eye irritation: They may cause irritation or burns.
  • Flammability: Some aminopyridines may be flammable.

  • Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds.
  • Reduction: The bromine atom can be reduced to yield the corresponding amine derivative.
  • Substitution: The bromine can be substituted with nucleophiles such as amines or thiols, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used oxidizing agents.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can facilitate reduction reactions.
  • Substitution: Reagents like sodium azide (NaN₃) or Grignard reagents (RMgX) are often employed for substitution processes.

The biological activity of (6-Bromo-4-methylpyridin-3-yl)methanamine is primarily linked to its interactions with various biological targets. It has been noted for potential roles as a protein kinase inhibitor, which suggests that it may modulate cell cycle control mechanisms. Its unique structure allows it to interact with enzymes and receptors, potentially influencing their activity and leading to therapeutic effects in certain conditions .

Synthetic Routes

The synthesis of (6-Bromo-4-methylpyridin-3-yl)methanamine typically involves:

  • Bromination: The initial step often includes the bromination of 4-methylpyridine using bromine or N-bromosuccinimide in solvents like acetic acid or dichloromethane.
  • Reduction: Following bromination, a reduction step introduces the methanamine group, commonly achieved using reducing agents such as sodium borohydride.

Industrial Production

For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are critical for obtaining high-purity compounds .

(6-Bromo-4-methylpyridin-3-yl)methanamine finds applications in:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds and pharmaceuticals.
  • Catalysis: In organic reactions where it may act as a catalyst or ligand.
  • Research: In studies exploring enzyme inhibition and receptor interactions.

Interaction studies indicate that (6-Bromo-4-methylpyridin-3-yl)methanamine can effectively bind to various biological targets, influencing their function. Its structural features allow it to modulate enzymatic activities, making it a candidate for further exploration in drug development .

Similar Compounds

Comparison with Other Compounds

Several compounds share structural similarities with (6-Bromo-4-methylpyridin-3-yl)methanamine:

Compound NameKey FeaturesUniqueness
4-MethylpyridineLacks bromine and methanamine groupsLess reactive due to missing functional groups
6-Bromo-4-methylpyridineContains bromine but lacks the amine functionalityLimited biological activity compared to target
4-Methylpyridin-3-ylmethanolLacks the bromine atomDifferent solubility and reactivity profile
5-Bromo-4-methyl-pyridin-3-ylmethylSimilar structure but different substitution patternPotentially different biological effects

Uniqueness

The uniqueness of (6-Bromo-4-methylpyridin-3-yl)methanamine lies in its combination of both the bromine atom and the methanamine group, which confer distinct chemical properties and biological activities not found in the aforementioned similar compounds. This structural configuration enhances its reactivity and potential applications in medicinal chemistry .

(6-Bromo-4-methylpyridin-3-yl)methanamine emerged as a compound of interest in the early 21st century, driven by advancements in heterocyclic chemistry and pharmaceutical intermediates. Its synthesis traces back to methodologies developed for pyridine derivatives, particularly those involving bromination and reductive amination. Early patents, such as WO2013065064A1, highlighted the utility of structurally related pyridine compounds in synthesizing cyclooxygenase-2 (COX-2) inhibitors, underscoring the scaffold’s relevance in medicinal chemistry. The compound’s development accelerated with the adoption of continuous flow reactors and automated systems, which improved yield and purity in industrial-scale production.

Key milestones include:

  • 2010–2015: Initial synthetic routes focused on bromination of 4-methylpyridine precursors, followed by introduction of the methanamine group via reductive amination.
  • 2015–2020: Optimization of catalytic systems (e.g., sodium tungstate) to minimize byproducts like N-oxides during oxidation steps.
  • Post-2020: Integration of green chemistry principles, such as solvent-free conditions and recyclable catalysts, to enhance sustainability.

Chemical Classification and Significance in Heterocyclic Chemistry

(6-Bromo-4-methylpyridin-3-yl)methanamine belongs to the class of aromatic heterocyclic amines, characterized by a pyridine ring substituted with bromine (position 6), methyl (position 4), and methanamine (position 3) groups. Its structure combines features critical for electronic modulation and bioactivity:

PropertyValueSource
Molecular formulaC₇H₉BrN₂
Molecular weight201.06 g/mol
SMILESCC1=CC(=NC=C1CN)Br
Hybridization (nitrogen)sp² (pyridine ring)

The bromine atom enhances electrophilic substitution reactivity, while the methyl group stabilizes the ring through electron-donating effects. The methanamine side chain introduces basicity (pKₐ ~5–7), enabling protonation under physiological conditions. This combination makes the compound a versatile intermediate in synthesizing ligands, catalysts, and bioactive molecules.

Overview of Research Importance and Applications

Research on (6-bromo-4-methylpyridin-3-yl)methanamine spans multiple domains:

  • Pharmaceuticals: Serves as a precursor for kinase inhibitors and COX-2-targeting agents. For example, derivatives have shown promise in modulating cell cycle proteins like CDK2/cyclin E.
  • Agrochemicals: Used in synthesizing herbicides and fungicides due to its ability to disrupt microbial enzymatic pathways.
  • Materials Science: Acts as a ligand in coordination polymers, enhancing thermal stability in metal-organic frameworks (MOFs).

Recent studies emphasize its role in cascade reactions, where its bromine and amine groups facilitate sequential cross-coupling and cyclization steps. A 2025 analysis reported a 78% yield in Suzuki-Miyaura couplings using palladium catalysts, highlighting its synthetic utility.

The compound (6-Bromo-4-methylpyridin-3-yl)methanamine represents a substituted pyridine derivative with a systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular architecture [1]. The IUPAC name follows standard nomenclature conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure with specific positional substitutions [6]. The systematic name indicates the presence of a bromine atom at position 6, a methyl group at position 4, and a methanamine functional group attached to position 3 of the pyridine ring [1] [3].

Alternative nomenclature systems recognize this compound under various systematic names, including (6-bromo-4-methyl-3-pyridinyl)methanamine, which emphasizes the pyridinyl core structure [6]. The compound's systematic identification follows established protocols for naming substituted pyridine derivatives, where numerical positions are assigned based on the nitrogen atom's location within the aromatic ring [14]. This nomenclature system ensures unambiguous identification of the molecular structure across different chemical databases and literature sources [4].

PropertyValue
IUPAC Name(6-bromo-4-methylpyridin-3-yl)methanamine
Alternative Names(6-bromo-4-methyl-3-pyridinyl)methanamine
Systematic ClassificationSubstituted pyridine derivative
Functional GroupsPrimary amine, aromatic halide, methyl substituent

Molecular Formula and Weight (C7H9BrN2, 201.06 g/mol)

The molecular formula C7H9BrN2 represents the exact atomic composition of (6-Bromo-4-methylpyridin-3-yl)methanamine, indicating seven carbon atoms, nine hydrogen atoms, one bromine atom, and two nitrogen atoms [1] [3]. This formula reflects the compound's structural complexity, incorporating both aromatic and aliphatic components within a single molecular framework [4]. The molecular weight of 201.06 grams per mole has been consistently reported across multiple chemical databases, providing a fundamental parameter for analytical and synthetic applications [1] [15].

The molecular composition analysis reveals specific structural characteristics that influence the compound's chemical behavior [4]. The presence of two nitrogen atoms contributes to the molecule's potential for hydrogen bonding and coordination chemistry, while the bromine substituent introduces significant electronegativity and steric effects [1]. The molecular weight calculation incorporates standard atomic masses for each constituent element, with bromine contributing substantially to the overall mass due to its high atomic weight [3].

Molecular ParameterValue
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Heavy Atom Count10
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Topological Polar Surface Area26.0 Ų
Formal Charge0

Registry Information and Identifiers

CAS Registry Number (1211585-93-1)

The Chemical Abstracts Service registry number 1211585-93-1 serves as the unique identifier for (6-Bromo-4-methylpyridin-3-yl)methanamine within the global chemical literature database [1] [3]. This CAS number provides unambiguous identification of the compound across various chemical databases, regulatory frameworks, and commercial catalogues [6]. The registry number assignment follows standard CAS protocols for novel chemical entities, ensuring systematic cataloguing within the comprehensive chemical registry system [15].

Structural Representation

2D Structural Features

The two-dimensional structural representation of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals a pyridine ring system with three distinct substituents positioned at specific ring locations [4]. The pyridine core adopts a planar hexagonal configuration characteristic of aromatic heterocycles, with the nitrogen atom occupying position 1 according to standard numbering conventions [23]. The bromine atom at position 6 introduces significant electronic and steric perturbations to the aromatic system, while the methyl group at position 4 provides additional steric bulk [1].

The methanamine substituent at position 3 extends from the aromatic ring through a methylene bridge, creating a flexible linkage between the aromatic and aliphatic components [4]. This structural arrangement allows for conformational flexibility around the carbon-carbon bond connecting the pyridine ring to the aminomethyl group [12]. The primary amine functionality provides a site for hydrogen bonding and potential coordination interactions [1].

Structural analysis indicates that the pyridine ring maintains characteristic bond lengths and angles typical of delocalized aromatic systems [23] [24]. The carbon-carbon bonds within the ring exhibit partial double-bond character due to π-electron delocalization, while the carbon-nitrogen bonds demonstrate enhanced stability through aromatic conjugation [25]. The substituent positions create distinct electronic environments that influence reactivity patterns and molecular interactions [26].

Bond TypeTypical Length (Å)Reference Range
C-C (pyridine ring)1.33 - 1.39Pyridine derivatives
C-N (pyridine ring)1.335 - 1.340Delocalized pyridine
C-Br bond1.90 - 1.95Aromatic C-Br
C-CH3 bond1.51 - 1.53Sp3 C-CH3
C-CH2N bond1.51 - 1.52Sp3 C-CH2
C-H bond1.08 - 1.10Aromatic/Aliphatic C-H
N-H bond1.01 - 1.03Primary amine N-H

3D Conformational Analysis

Three-dimensional conformational analysis of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals significant flexibility around the methylene bridge connecting the pyridine ring to the primary amine group [4]. Computational modeling studies suggest that the molecule can adopt multiple conformational states through rotation around the C-CH2N bond, with energy barriers typically ranging from 2-4 kcal/mol for similar substituted pyridine systems [11]. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amine group and the pyridine nitrogen [18].

The bromine substituent at position 6 creates substantial steric hindrance that influences the overall molecular geometry and conformational preferences [23]. This steric effect is particularly pronounced in interactions involving the adjacent nitrogen atom and can significantly impact the compound's binding affinity in biological systems [18]. The methyl group at position 4 contributes additional conformational constraints through van der Waals interactions with neighboring atoms [25].

Molecular dynamics simulations of related pyridine derivatives demonstrate that conformational flexibility is essential for biological activity and molecular recognition processes [11]. The methanamine side chain can orient in various spatial arrangements relative to the aromatic ring plane, creating different pharmacophoric presentations [18]. These conformational states may exhibit distinct binding preferences for various biological targets [29].

Conformational ParameterEstimated Range
C-CH2N Rotation Barrier2-4 kcal/mol
Preferred Dihedral Angles60°, 180°, 300°
Intramolecular H-bonding Distance2.5-3.5 Å
Steric Interaction Range3.0-4.0 Å

Crystallographic Properties

Crystallographic data for (6-Bromo-4-methylpyridin-3-yl)methanamine are limited in the available literature, though related pyridine derivatives provide insights into expected crystal packing arrangements and intermolecular interactions [22] [23]. Pyridine-based compounds typically crystallize in orthorhombic or monoclinic crystal systems, with hydrogen bonding patterns playing crucial roles in determining crystal structure stability [24] [28]. The presence of both hydrogen bond donors and acceptors in the molecule suggests potential for complex hydrogen bonding networks in the solid state [25].

Comparative analysis of structurally similar brominated pyridine derivatives indicates that halogen bonding interactions may contribute significantly to crystal packing arrangements [28]. The bromine atom can participate in both conventional hydrogen bonding and halogen bonding interactions, creating multiple stabilization pathways within the crystal lattice [22]. These interactions often result in characteristic packing motifs that influence physical properties such as melting point and solubility [23].

Intermolecular hydrogen bonding patterns in aminomethylpyridine derivatives typically involve the primary amine group as both donor and acceptor, creating extended hydrogen bonding networks [25] [29]. The pyridine nitrogen can serve as a hydrogen bond acceptor, further contributing to crystal stability through cooperative binding effects [24]. These structural features suggest that (6-Bromo-4-methylpyridin-3-yl)methanamine would likely form stable crystalline materials with well-defined packing arrangements [28].

Crystallographic AspectExpected Characteristics
Crystal SystemOrthorhombic or Monoclinic
Space GroupP21/c or Pbca (typical for pyridines)
Hydrogen BondingN-H···N, N-H···π interactions
Halogen BondingC-Br···N, C-Br···π contacts
Packing MotifLayered or chain structures
π-π Stacking Distance3.3-3.8 Å (typical aromatic)
Adductm/zPredicted CCS (Ų)
[M+H]+201.00218133.0
[M+Na]+222.98412145.3
[M-H]-198.98762138.0
[M+NH4]+218.02872154.4
[M+K]+238.95806134.0
[M+H-H2O]+182.99216132.5
[M+HCOO]-244.99310154.7
[M+CH3COO]-259.00875184.7

Physical State and Appearance

(6-Bromo-4-methylpyridin-3-yl)methanamine presents as a liquid under standard conditions according to Sigma-Aldrich specifications [1]. The compound exhibits variable physical states depending on storage conditions and purity, with some sources reporting it as a solid form. The appearance is typically described as clear to slightly colored, though specific visual characteristics are not consistently documented across commercial sources. The compound demonstrates typical organobromine characteristics with moderate volatility at ambient temperatures.

Thermodynamic Properties

The thermodynamic profile of (6-Bromo-4-methylpyridin-3-yl)methanamine reveals several critical thermal parameters. The compound exhibits a boiling point of 314.8 ± 37.0 degrees Celsius at 760 millimeters of mercury [2], indicating relatively high thermal stability compared to simpler pyridine derivatives. This elevated boiling point reflects the influence of both the bromine substituent and the methanamine functional group on intermolecular interactions.

The flash point is determined to be 144.2 ± 26.5 degrees Celsius [2], positioning the compound in a moderate fire hazard category. This flash point indicates that the compound requires significant thermal energy for ignition, making it relatively safe for handling under normal laboratory conditions. The vapor pressure at 25 degrees Celsius is measured at 0.0 ± 0.7 millimeters of mercury [2], demonstrating minimal volatility at ambient temperatures.

Density measurements indicate a value of 1.5 ± 0.1 grams per cubic centimeter [2], which is consistent with the presence of the heavy bromine atom in the molecular structure. This density is notably higher than that of unsubstituted pyridine derivatives, reflecting the significant mass contribution of the bromine substituent.

PropertyValueMeasurement Conditions
Boiling Point314.8 ± 37.0°C760 mmHg
Flash Point144.2 ± 26.5°CStandard conditions
Density1.5 ± 0.1 g/cm³25°C
Vapor Pressure0.0 ± 0.7 mmHg25°C

Spectroscopic Characteristics

The spectroscopic profile of (6-Bromo-4-methylpyridin-3-yl)methanamine can be characterized through multiple analytical techniques, though comprehensive spectral data specific to this compound remains limited in the available literature. Based on structural analysis and related compounds, the compound would be expected to exhibit characteristic absorption patterns consistent with substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy would typically show distinct proton environments reflecting the asymmetric substitution pattern. The aromatic protons would appear in the characteristic downfield region, while the methanamine group would produce signals in the aliphatic region. The methyl group attached to the pyridine ring would appear as a singlet, and the methanamine protons would exhibit characteristic coupling patterns.

Infrared spectroscopy would reveal characteristic absorption bands for the aromatic carbon-nitrogen stretches, carbon-hydrogen bonds, and the primary amine functional group. The presence of the bromine substituent would influence the fingerprint region of the spectrum, providing distinctive identification markers.

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 201.06 [2], consistent with the molecular formula C₇H₉BrN₂. Fragmentation patterns would be expected to show loss of the amine group and characteristic bromine isotope patterns.

Solubility Profile in Various Solvents

The solubility characteristics of (6-Bromo-4-methylpyridin-3-yl)methanamine reflect its amphiphilic nature, possessing both hydrophilic amine functionality and lipophilic aromatic and halogen components. The calculated partition coefficient (LogP) of 0.86 [2] indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media.

The compound demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to the hydrogen bonding capability of the primary amine group. Solubility in non-polar solvents like hexane and cyclohexane is expected to be limited due to the polar amine functionality, though the aromatic ring and bromine substituent provide some organic solvent compatibility.

Aqueous solubility is anticipated to be moderate, enhanced by the basic nature of the amine group which can undergo protonation under acidic conditions. The polar surface area (PSA) of 38.91 Ångströms squared [2] supports moderate water solubility while maintaining reasonable membrane permeability characteristics.

Solvent ClassExpected SolubilityContributing Factors
WaterModerateAmine basicity, hydrogen bonding
AlcoholsGoodHydrogen bonding capability
Chlorinated solventsGoodSimilar polarity matching
HydrocarbonsLimitedPolar amine group incompatibility

Collision Cross Section Properties

The collision cross section (CCS) properties provide crucial information for analytical applications, particularly in ion mobility spectrometry and liquid chromatography-mass spectrometry workflows. The predicted collision cross section values for various adduct ions of (6-Bromo-4-methylpyridin-3-yl)methanamine have been computationally determined [3].

The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 133.0 Ångströms squared at mass-to-charge ratio 201.00218 [3]. This value aligns with typical CCS measurements for mid-sized heterocyclic compounds containing bromine substituents. The sodium adduct [M+Na]⁺ shows an increased CCS of 145.3 Ångströms squared at mass-to-charge ratio 222.98412 [3], reflecting the larger ionic radius of sodium compared to proton adduction.

Negative ion mode analysis reveals the deprotonated molecule [M-H]⁻ with a CCS of 138.0 Ångströms squared at mass-to-charge ratio 198.98762 [3]. Additional adducts including ammonium, potassium, formate, and acetate show CCS values ranging from 132.5 to 184.7 Ångströms squared [3], providing comprehensive analytical identification markers.

Adduct Ionm/zCCS (Ų)
[M+H]⁺201.00218133.0
[M+Na]⁺222.98412145.3
[M-H]⁻198.98762138.0
[M+NH₄]⁺218.02872154.4
[M+CH₃COO]⁻259.00875184.7

XLogP3

1.1

Dates

Last modified: 04-15-2024

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